molecular formula C9H6N2 B105743 1H-indole-7-carbonitrile CAS No. 96631-87-7

1H-indole-7-carbonitrile

Cat. No. B105743
CAS RN: 96631-87-7
M. Wt: 142.16 g/mol
InChI Key: NTUHBYLZRBVHRS-UHFFFAOYSA-N
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Description

1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a nitrile group attached to the seventh position of the indole ring system. Indoles are heterocyclic compounds with a fused pyrrole and benzene ring, and the nitrile group contributes to the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives with a carbonitrile group has been explored in various studies. For instance, a one-pot multicomponent synthesis approach has been employed to create novel tetrazolopyrimidine-6-carbonitrile compounds with a 1H-indol-3-yl moiety . Another study reported the synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives using a one-pot protocol under ultrasound irradiation, showcasing the efficiency of this method . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods highlight the versatility and creativity in synthesizing indole carbonitrile derivatives.

Molecular Structure Analysis

The molecular structure of indole carbonitrile derivatives can be complex and diverse. For example, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives revealed the molecular structure through single crystal X-ray diffraction . The study of 2-(7-methyl-1H-indol-3-yl)acetonitrile and 2-(6-chloro-1H-indol-3-yl)acetonitrile provided insights into the orientation of the carbonitrile group in relation to the indole plane, with significant twists observed in both compounds . These structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

Indole carbonitriles participate in various chemical reactions due to the reactive nitrile group. The synthesis of 4-hydroxy-1H-indole-2-carbonitrile involved a vinylnitrene cyclization, indicating the potential for ring formation reactions . Another study described a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, followed by cyanation and halogenation/dehydrohalogenation . These reactions demonstrate the chemical reactivity and transformation capabilities of indole carbonitriles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbonitriles are influenced by the indole core and the nitrile functionality. The presence of the nitrile group can affect the compound's polarity, solubility, and reactivity. For instance, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles utilized a heterogeneous Bronsted acid catalyst under neat conditions, which could be indicative of the compound's stability and reactivity under solvent-free conditions . The hydrogen bonding and aromatic π-π stacking interactions observed in the crystal structures of some indole carbonitriles also contribute to their solid-state properties .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A novel series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot multicomponent reaction, showing potent anticancer activities against various human cancer cell lines, indicating its potential in cancer research (Radwan et al., 2020).

Alkyne-Imidate Cyclization

1-(Propargyl)indol-2-carbonitriles underwent DBU-catalyzed microwave-assisted alkyne-imidate cyclization to form 1-alkoxypyrazino[1,2-a]indoles, highlighting a versatile synthetic route for indole derivatives (Festa et al., 2018).

Novel Synthesis Methods

New approaches for synthesizing polysubstituted indole-2-carbonitriles were developed, showcasing the compound's versatility in organic synthesis and potential applications in drug discovery (Hrizi et al., 2021).

Catalytic Synthesis Developments

Research focused on the copper-mediated C2-cyanation of indoles using acetonitrile demonstrates advancements in efficient catalytic synthesis methods for indole-2-carbonitrile compounds (Pan et al., 2013).

Fluorescence and Medicinal Applications

Indole-2-carbonitrile derivatives exhibit fluorescence properties, making them useful in materials science and potentially in medical imaging or drug design (Zalte et al., 2020).

Prostaglandin Synthetase Inhibition

Studies on indole-2-carbonitriles with trifluoromethyl groups revealed their potent inhibitory effects on prostaglandin synthetase, suggesting potential for therapeutic applications (Fahrenholtz et al., 1979).

Diverse Synthetic Routes

Research has also explored chemoselective transformations of N-(propargyl)indole-2-carbonitriles, leading to a variety of product classes, emphasizing the compound's adaptability in synthetic chemistry (Zalte et al., 2022).

Safety And Hazards

The safety information for 1H-indole-7-carbonitrile indicates that it should be handled with care. It has the signal word “Warning” and hazard statements H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Relevant Papers

The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .

properties

IUPAC Name

1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUHBYLZRBVHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447546
Record name 7-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-7-carbonitrile

CAS RN

96631-87-7
Record name 7-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 7-bromoindole (4.72 g, 24.0 mmol) and copper cyanide (4.30 g, 48.1 mmol) in 1-methyl-2-pyrrolidine (40 mL). Heat to 200° C. After 2.5 hours, cool to room temperature, add water-ethyl acetate (200 mL, 1/1) to give a solid. Filter through the celite, extract the filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, filter and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with hexanes: ethyl acetate (10:1) to give (1.87 g) of the title compound as a yellow solid: 1H NMR (300 MHz, DMSO-d6)) 6.64–6.66 (m, 1H), 7.17 (t, 1H, J=7.6 Hz), 7.51–7.53 (m, 1H), 7.60–7.62 (m, 1H), 7.94 (d, 1H, J=8.0 H), 12.03 (br, 1H).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
water ethyl acetate
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-chloro-1-methylpyridinium iodide (1.930 g) was added to a solution of 1H-indole-7-carbaldehyde oxime (D1) (1.1 g) in dry THF (80 mL) at RT. After stirring for 10 min, triethylamine (3.35 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at RT for 2 hours, then was heated to 50° C. and stirred at 50° C. for 2.5 hours. The solvent was evaporated. The residue was dissolved in EtOAc (100 mL) and water (100 mL) was added. The organic fraction was separated, washed with aqueous HCl (0.5 M, 50 mL). The organic fraction was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 1H-indole-7-carbonitrile (D2) as a white solid (0.95 g). δH (DMSO-d6, 400 MHz): 6.64 (1H, m), 7.16 (1H, t), 7.56 (1H, m), 7.68 (1H, d), 7.93 (1H, d), 12.02 (1H, br s). MS (ES): C9H6N2 requires 142; found 141.0 (M−H+).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
1H-indole-7-carbaldehyde oxime
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
SH Watterson, Q Liu, M Beaudoin Bertrand, DG Batt… - 2019 - ACS Publications
… The mixture was concentrated under reduced pressure to provide (S)-2,3-dimethyl-4-(pyrrolidin-3-ylamino)-1H-indole-7-carbonitrile as a trifluoroacetic acid salt. LCMS (ESI) m/z calcd …
Number of citations: 77 pubs.acs.org
JVLNS Rao, KK Hotha, L Somerset - 2012 - academia.edu
Silodosin (Fig. 1) chemically 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2, 2, 2trifluoroethoxy) phenoxy] ethyl} amino) propyl]-2, 3-dihydro-1H-indole-7-carboxamide, its molecular formula is …
Number of citations: 8 www.academia.edu
A Ibrar, S Zaib, T Hökelek, J Simpson… - Journal of Molecular …, 2022 - Elsevier
The present study reports the synthesis of a new nitrogen rich hybrid compound namely tetrazolyl tryptophol 6 achieved through a multistep synthetic approach. The structure of the …
Number of citations: 5 www.sciencedirect.com
GRR Reddy, A Rammohan, TV Reddy, L Yunfei… - Monatshefte für Chemie …, 2020 - Springer
We report a new facile synthesis procedure for the C-alkylation reaction of indole and indole derivative at 3-position with cyclic enol ethers in the presence of 2.5 mol% of I 2 under mild …
Number of citations: 1 link.springer.com
RJ Mattson, JD Catt, DJ Denhart… - Journal of medicinal …, 2005 - ACS Publications
A series of indole cyclopropylmethylamines were found to be potent serotonin reuptake inhibitors. Nitrile substituents at the 5 and 7 positions of the indole ring gave high affinity for …
Number of citations: 38 pubs.acs.org
B Wu, S Zhang, T Hong, Y Zhou, H Wang… - … Process Research & …, 2020 - ACS Publications
… (S)-1-(2-(3-Bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carbonitrile (8) A 100 L glass reactor was charged with 1H-indole-7-carbonitrile (1.6 kg, 11.2 mol), Cs 2 CO 3 (11.2 kg…
Number of citations: 13 pubs.acs.org
L Chen, J Pu, P Liu, B Dai - Journal of Chemical Research, 2018 - journals.sagepub.com
A series of bis-arylsulfenylated indoles (10), benzofurans (3), and benzothiophenes (3) and of monosulfenylated indoles (5), 12 of which are novel, were prepared in good yields via a …
Number of citations: 2 journals.sagepub.com
S Han, W Zhou, C Zhuang, F Chen - Bioorganic Chemistry, 2022 - Elsevier
Glycogen synthase kinase 3β (GSK-3β) has become an attractive target for the treatment of diabetes. Compound I is an indole-based GSK-3β inhibitor designed from the Meridianin C, …
Number of citations: 4 www.sciencedirect.com
H Xu, B Wang, FY Li, JY Wang - The Journal of Organic Chemistry, 2023 - ACS Publications
In this paper, a series of novel carbazolequinones were efficiently obtained by a B(C 6 F 5 ) 3 -catalyzed [4 + 2] cyclization reaction. This protocol not only had a simple operation, broad …
Number of citations: 3 pubs.acs.org
ME Meuser, AA Rashad, G Ozorowski, A Dick, AB Ward… - Molecules, 2019 - mdpi.com
… To a mixture of 4-fluoro-1H-indole-7-carbonitrile (900 mg, 5.6 mmol) in DCM (15 mL) was added methyl-2-chloro-2-oxoacetate (2.84 g, 8.76 mmol), then the reaction mixture was cooled …
Number of citations: 11 www.mdpi.com

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